2-Demethylcolchicine

Descripción general

Descripción

Synthesis Analysis

2-Demethylcolchicine can be synthesized from Colchicine via demethylation by the cytochrome P450 system (isoform CYP 3A4) . Improved methods for the preparation of 2-Demethylcolchicine involve the use of 85% phosphoric acid and concentrated sulfuric acid .

Molecular Structure Analysis

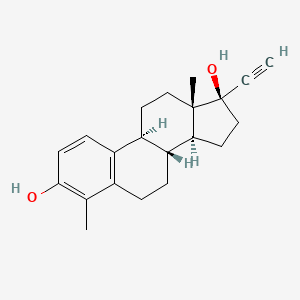

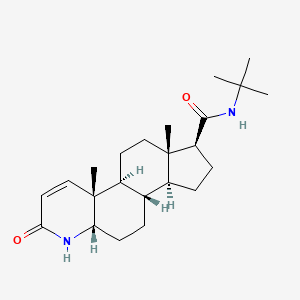

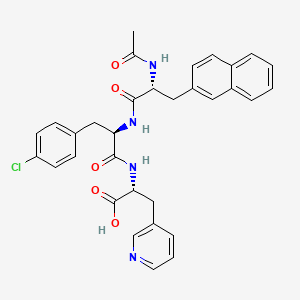

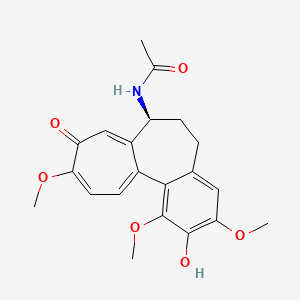

The molecular structure of 2-Demethylcolchicine consists of 21 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . It contains a total of 53 bonds, including 30 non-H bonds, 11 multiple bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 seven-membered rings, and 1 eleven-membered ring .

Physical And Chemical Properties Analysis

2-Demethylcolchicine is a yellow solid with a melting point of 166-168°C . It has a predicted water solubility of 0.0529 mg/mL and a logP value of 1.89 . It also has a predicted pKa (Strongest Acidic) of 5.62 and a pKa (Strongest Basic) of 3.11 .

Aplicaciones Científicas De Investigación

Antioxidant Activity

2-Demethylcolchicine has been identified in extracts from the Colchicum genus , which are known for their medicinal properties. The compound contributes to the antioxidant capacity of these extracts, which is measured by assays such as the ferric reducing antioxidant power (FRAP) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. These properties suggest potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound exhibits inhibitory effects on enzymes like tyrosinase , glucosidase , and acetylcholinesterase (AChE) . This indicates potential uses in treating conditions like hyperpigmentation (tyrosinase inhibition), diabetes (glucosidase inhibition), and Alzheimer’s disease (AChE inhibition) .

Cytotoxic Properties

2-Demethylcolchicine, derived from colchicine metabolism, has shown cytotoxic activity. This property is significant in cancer research, where the compound could be used to inhibit cell division and induce apoptosis in cancerous cells .

Tubulin Binding

As a derivative of colchicine, 2-Demethylcolchicine retains the ability to bind to tubulin. This interaction disrupts microtubule formation, which is a critical process in cell division. This application is particularly relevant in the development of anti-mitotic agents for cancer therapy .

Anti-inflammatory Applications

The parent compound colchicine is known for its anti-inflammatory effects, and 2-Demethylcolchicine may share these properties. It could be explored for use in treating inflammatory diseases and conditions such as gout and familial Mediterranean fever .

Pharmacokinetics Studies

Understanding the metabolism of colchicine to 2-Demethylcolchicine is crucial in pharmacokinetics. Studies on this pathway can help optimize dosing regimens and minimize toxicity in treatments involving colchicine .

Drug Development

The structural modification of colchicine to form 2-Demethylcolchicine opens avenues for the development of new drugs. By altering the pharmacological profile, researchers aim to create medications with improved efficacy and reduced side effects .

Traditional Medicine

In traditional medicine, particularly in Turkish practices, colchicine and its derivatives, including 2-Demethylcolchicine, have been used for their medicinal properties. Research into these traditional uses can lead to the discovery of novel therapeutic applications .

Mecanismo De Acción

Target of Action

2-Demethylcolchicine, a derivative of colchicine, primarily targets the protein tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

2-Demethylcolchicine interacts with tubulin in a similar way to colchicine . It binds to the β-subunit of the tubulin heterodimer, inhibiting the assembly of these dimers into microtubules . This disruption of microtubule dynamics affects various cellular processes, including cell division and intracellular transport .

Biochemical Pathways

The primary biochemical pathway affected by 2-Demethylcolchicine is the polymerization of tubulin into microtubules . By binding to tubulin, 2-Demethylcolchicine prevents the formation of these structures, thereby disrupting the normal function of the cell’s cytoskeleton .

Pharmacokinetics

Colchicine, and by extension 2-Demethylcolchicine, is known to be rapidly and almost completely absorbed in the jejunum and ileum after oral administration . It is mainly metabolized in the liver via demethylation by the cytochrome P450 system (isoform CYP 3A4) to 2-Demethylcolchicine . The main route of colchicine elimination is biliary excretion .

Result of Action

The molecular effect of 2-Demethylcolchicine is the disruption of microtubule dynamics, which can lead to cell cycle arrest and apoptosis . On a cellular level, this can result in the inhibition of cell division and the disruption of intracellular transport . These effects are utilized in the treatment of conditions such as gout and familial Mediterranean fever .

Action Environment

The action of 2-Demethylcolchicine can be influenced by various environmental factors. For instance, the presence of liver or kidney disease can increase the risk of colchicine poisoning due to impaired drug metabolism and elimination . Furthermore, the use of certain co-solvents can enhance the yield of 2-Demethylcolchicine .

Propiedades

IUPAC Name |

N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOVAJCRYIUTBD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223605 | |

| Record name | Colchicine, 3-demethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7336-36-9 | |

| Record name | (-)-2-Demethylcolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7336-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O2-demethylcolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Demethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Colchicine, 3-demethyl- (7CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DEMETHYLCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.